Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of bioactive molecules and drug substances .
Mode of Action
Similar compounds are known to undergo reactions with various aryl halides to form corresponding amine derivatives .
Result of Action
It is known that similar compounds can be used in the synthesis of bioactive molecules and drug substances .
Action Environment
It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.
Scientific Research Applications
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the methylcarbamoyl group.
N-Boc-piperazine: Another related compound used in organic synthesis.
tert-Butyl piperazine-1-carboxylate: Similar but without the methylcarbamoyl substitution.
Uniqueness
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biological Activity
Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its pharmacological properties based on available literature.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with methyl isocyanate. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) under controlled temperatures to yield the desired product efficiently. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Antiinflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models, suggesting its potential as a therapeutic agent in inflammatory diseases. For instance, a concentration-dependent inhibition of IL-1β release was observed, with significant effects noted at concentrations as low as 10 µM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of caspase-dependent pathways, leading to increased cell death in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the piperazine ring or alterations in the carbamate moiety can enhance or diminish its pharmacological effects. A comparative analysis of related compounds indicates that certain structural features are critical for maintaining activity against specific biological targets .
Case Study 1: Inhibition of NLRP3 Inflammasome
In a study focusing on NLRP3 inflammasome inhibition, this compound was evaluated alongside other derivatives. The compound showed promising results in reducing pyroptotic cell death and IL-1β release in human macrophages, highlighting its potential role in treating conditions characterized by excessive inflammation .
Case Study 2: Cancer Cell Viability
Another investigation examined the effects of this compound on cancer cell viability. The compound exhibited significant cytotoxicity against MDA-MB-231 and OVCAR-3 cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a lead compound for further development in cancer therapeutics .
Research Findings Summary Table
Properties
IUPAC Name |
tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZXLMLVGRVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609693 | |
Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652154-14-8 | |
Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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